![molecular formula C12H19F2NO4 B13463194 (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclohexane structure with difluorinated and tert-butoxycarbonyl (Boc) protected amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoro groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclohexane ring.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Fluorinated Compounds: Its difluorinated structure makes it valuable in the synthesis of fluorinated organic compounds.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Bioconjugation: Used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutics.
Prodrugs: The Boc-protected amino group can be used in the design of prodrugs that release the active compound under physiological conditions.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorinated cyclohexane ring can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.
Vergleich Mit ähnlichen Verbindungen
(1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure but without the Boc protection.
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-cyclohexane-1-carboxylic acid: Similar structure but without the difluoro groups.
Uniqueness:
Difluorinated Structure: The presence of difluoro groups distinguishes it from other cyclohexane derivatives, providing unique chemical and biological properties.
Boc Protection: The Boc-protected amino group offers versatility in synthetic applications, allowing for selective deprotection and functionalization.
This compound’s unique combination of structural features makes it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H19F2NO4 |
|---|---|
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
(1S,3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-6-7(9(16)17)4-5-12(8,13)14/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m0/s1 |
InChI-Schlüssel |
KRESVZJEYOLMMN-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CCC1(F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


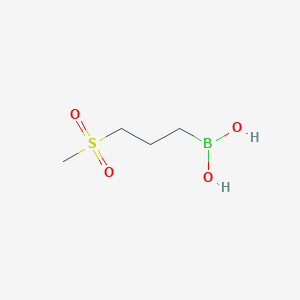
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
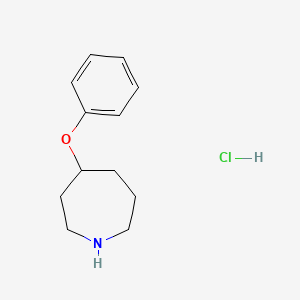
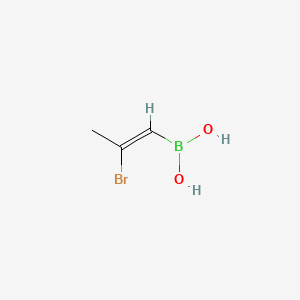
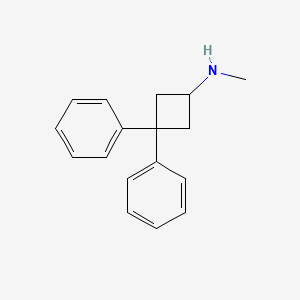
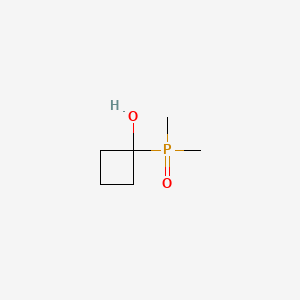
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
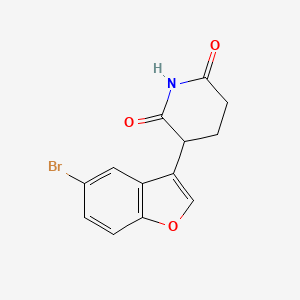
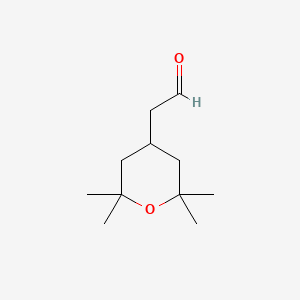
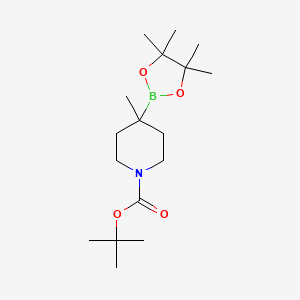

![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
